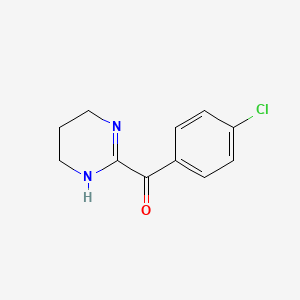
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone is an organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a 4-chlorophenyl group attached to a methanone moiety, which is further connected to a tetrahydropyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with urea and an appropriate ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the tetrahydropyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)(pyridin-2-yl)methanone
- (4-Chlorophenyl)(pyridin-3-yl)methanone
- (4-Chlorophenyl)(4-methyl-piperidin-1-yl)methanone
Uniqueness
(4-Chlorophenyl)(1,4,5,6-tetrahydropyrimidin-2-yl)methanone is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Propiedades
Número CAS |
42734-17-8 |
|---|---|
Fórmula molecular |
C11H11ClN2O |
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(1,4,5,6-tetrahydropyrimidin-2-yl)methanone |
InChI |
InChI=1S/C11H11ClN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h2-5H,1,6-7H2,(H,13,14) |
Clave InChI |
JKTNHEYGHIGNGA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=NC1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)

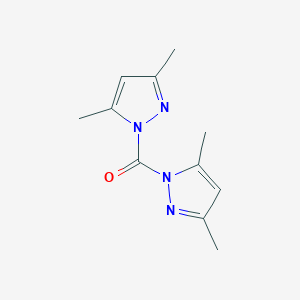
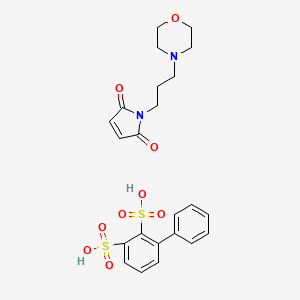
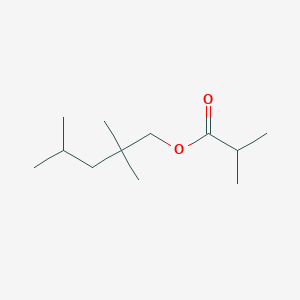
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
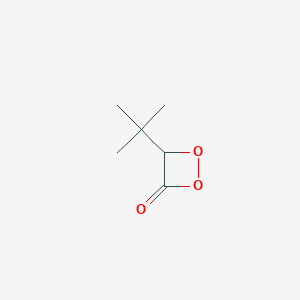

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
